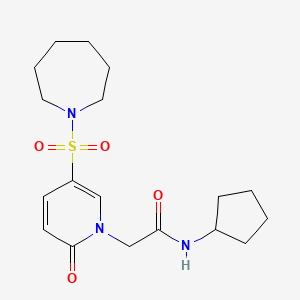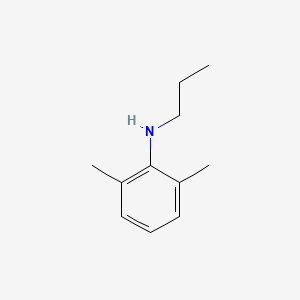
N-(2,6-dimethylphenyl)-N-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of “levobupivacaine hydrochloride” starts with “(R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide” as the initial material. This is then subjected to chiral separation using “l-(–)-dibenzoyl tartaric acid”, followed by substitution and a salting reaction . Another example is the synthesis of “N-(2,6-Dimethylphenyl)-acetamide” from “2,6-dimethyl aniline” and acetic anhydride in glacial acetic acid .
Wissenschaftliche Forschungsanwendungen
Polymerization Catalysts
2,6-Lutidine derivatives have been utilized as catalysts or components in catalytic systems for the polymerization of specific monomers. For instance, the oxidative polymerization of 2,6-dimethylphenol was catalyzed by copper-mixed amine systems, including derivatives of 2,6-lutidine, demonstrating the compound's utility in producing polymers with specific molecular weights and properties (Li, 1995).
Material Synthesis and Characterization
In materials science, derivatives of N-(2,6-dimethylphenyl)-N-propylamine have been synthesized for applications in optoelectronic devices. Novel triarylamine derivatives with dimethylamino substituents were prepared, showcasing high coloration efficiency and electrochemical stability when introduced into electrochromic devices. This highlights the compound's relevance in developing advanced materials for electronic applications (Wu, Lin, & Liou, 2019).
Anticancer Research
In the medical field, specific derivatives of N-(2,6-dimethylphenyl)-N-propylamine have shown potential as anticancer agents. Rhenium(I) complexes with ligands derived from N-(2,6-dimethylphenyl)-N-propylamine exhibited promising in vitro anticancer activity and were subject to biodistribution studies to evaluate their potential in vivo applications. These complexes demonstrated the ability to circumvent cisplatin resistance, offering new avenues for cancer therapy (Knopf et al., 2017).
Analytical Chemistry Applications
Analytical methods have been developed for the quantification of substances using derivatives of N-(2,6-dimethylphenyl)-N-propylamine. For example, 3-(dimethylamino)-1-propylamine has been employed as a versatile reagent for removing byproducts in carbohydrate chemistry, indicating its utility in refining analytical procedures and enhancing the purity of chemical samples (Andersen, Heuckendorff, & Jensen, 2015).
Environmental Chemistry
The compound's derivatives have also been studied for their environmental impact, particularly in water treatment processes. Photocatalytic oxidation of pollutants, such as the fungicide metalaxyl, in water using TiO2 has been explored, with N-(2,6-dimethylphenyl)-N-propylamine derivatives serving as model compounds for understanding the degradation pathways and kinetics of environmental contaminants (Topalov, Molnár-Gábor, & Csanádi, 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,6-dimethyl-N-propylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-8-12-11-9(2)6-5-7-10(11)3/h5-7,12H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYPATHQWVWUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-N-propylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

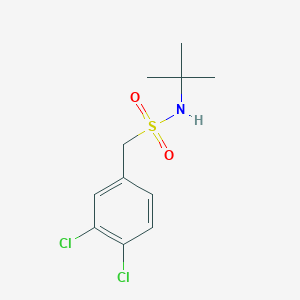
![[1,1':4',1''-Terphenyl]-2',3,3'',5,5',5''-hexacarboxylic acid](/img/structure/B2730561.png)

![8-methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2730563.png)

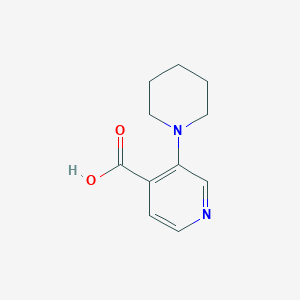
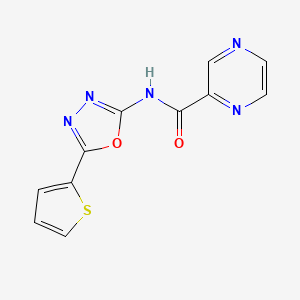

![1-Methylsulfonyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2730572.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid hydrochloride](/img/structure/B2730574.png)
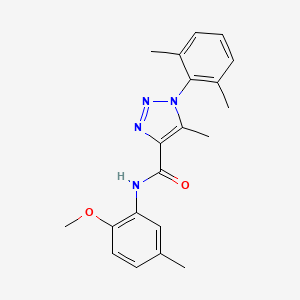
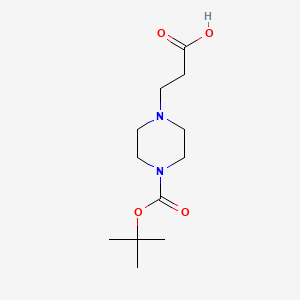
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 6-chloropyridine-3-carboxylate](/img/structure/B2730577.png)
